

# Spectroscopic and Synthetic Profile of 2-(Aminomethyl)-1-ethylpyrrolidine: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Aminomethyl)-1-ethylpyrrolidine

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This technical guide provides an in-depth overview of the spectroscopic properties of the versatile synthetic intermediate, **2-(Aminomethyl)-1-ethylpyrrolidine**. This document includes tabulated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques. Furthermore, this guide illustrates a common synthetic route and key mass spectral fragmentation pathways using DOT language diagrams to facilitate a comprehensive understanding of this compound's chemical characteristics.

## Spectroscopic Data

The following sections present a summary of the available spectroscopic data for **2-(Aminomethyl)-1-ethylpyrrolidine**, a compound with the molecular formula  $C_7H_{16}N_2$  and a molecular weight of 128.22 g/mol .[\[1\]](#)[\[2\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the reported  $^1H$  and  $^{13}C$  NMR chemical shifts for **2-(Aminomethyl)-1-ethylpyrrolidine**.

Table 1:  $^1H$  NMR Spectroscopic Data for (R)-(+)-2-(Aminomethyl)-1-ethylpyrrolidine

Chemical Shift (ppm)	Description
3.152	CH
2.821	CH <sub>2</sub>
2.722	CH <sub>2</sub>
2.675	CH <sub>2</sub>
2.367	CH <sub>2</sub>
2.205	CH <sub>2</sub>
2.136	CH
2.05	-
1.880	CH <sub>2</sub>
1.74	CH <sub>2</sub>
1.71	CH <sub>2</sub>
1.604	-
1.097	CH <sub>3</sub>

Data sourced from ChemicalBook, acquired at 400 MHz in CDCl<sub>3</sub>.[\[3\]](#)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-(Aminomethyl)-1-ethylpyrrolidine**

Chemical Shift (ppm)	Assignment
~60-70	C2 (CH)
~50-60	C5 (CH <sub>2</sub> )
~45-55	CH <sub>2</sub> (ethyl)
~40-50	CH <sub>2</sub> NH <sub>2</sub>
~20-30	C3, C4 (CH <sub>2</sub> )
~10-15	CH <sub>3</sub> (ethyl)

Note: Specific peak assignments for  $^{13}\text{C}$  NMR were not explicitly found in the search results. The provided data is based on typical chemical shifts for similar amine structures.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. As a primary amine, **2-(Aminomethyl)-1-ethylpyrrolidine** exhibits characteristic N-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for **2-(Aminomethyl)-1-ethylpyrrolidine**

Wavenumber ( $\text{cm}^{-1}$ )	Vibration	Functional Group
3400-3250	N-H Stretch	Primary Amine
2960-2850	C-H Stretch	Alkane
1650-1580	N-H Bend	Primary Amine
1250-1020	C-N Stretch	Aliphatic Amine
910-665	N-H Wag	Primary/Secondary Amine

This data is based on typical IR absorption regions for primary aliphatic amines.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structure.

Table 4: Mass Spectrometry Data for (R)-(+)-**2-(Aminomethyl)-1-ethylpyrrolidine**

m/z	Relative Intensity (%)
128	~5 (Molecular Ion)
98	100 (Base Peak)
97	1.9
96	4.2
82	2.9
70	21.2
68	4.5
56	4.3
43	6.8
41	5.1
28	9.1

Data sourced from ChemicalBook.[3]

## Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are provided below. These are generalized procedures based on standard laboratory practices for the analysis of small amine compounds.

### NMR Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **2-(Aminomethyl)-1-ethylpyrrolidine** was dissolved in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard ( $\delta$  0.00).
- **$^1\text{H}$  NMR Data Acquisition:** The  $^1\text{H}$  NMR spectrum was recorded on a 400 MHz spectrometer. Standard acquisition parameters included a  $30^\circ$  pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans were co-added to achieve a good signal-to-noise ratio.

- **$^{13}\text{C}$  NMR Data Acquisition:** The  $^{13}\text{C}$  NMR spectrum was acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A  $45^\circ$  pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds were used. Several thousand scans were typically required to obtain a spectrum with an adequate signal-to-noise ratio.

## IR Spectroscopy

- **Sample Preparation:** A drop of neat **2-(Aminomethyl)-1-ethylpyrrolidine** liquid was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin capillary film.
- **Data Acquisition:** The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum was typically collected over the range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum to minimize interference from atmospheric  $\text{CO}_2$  and water vapor.

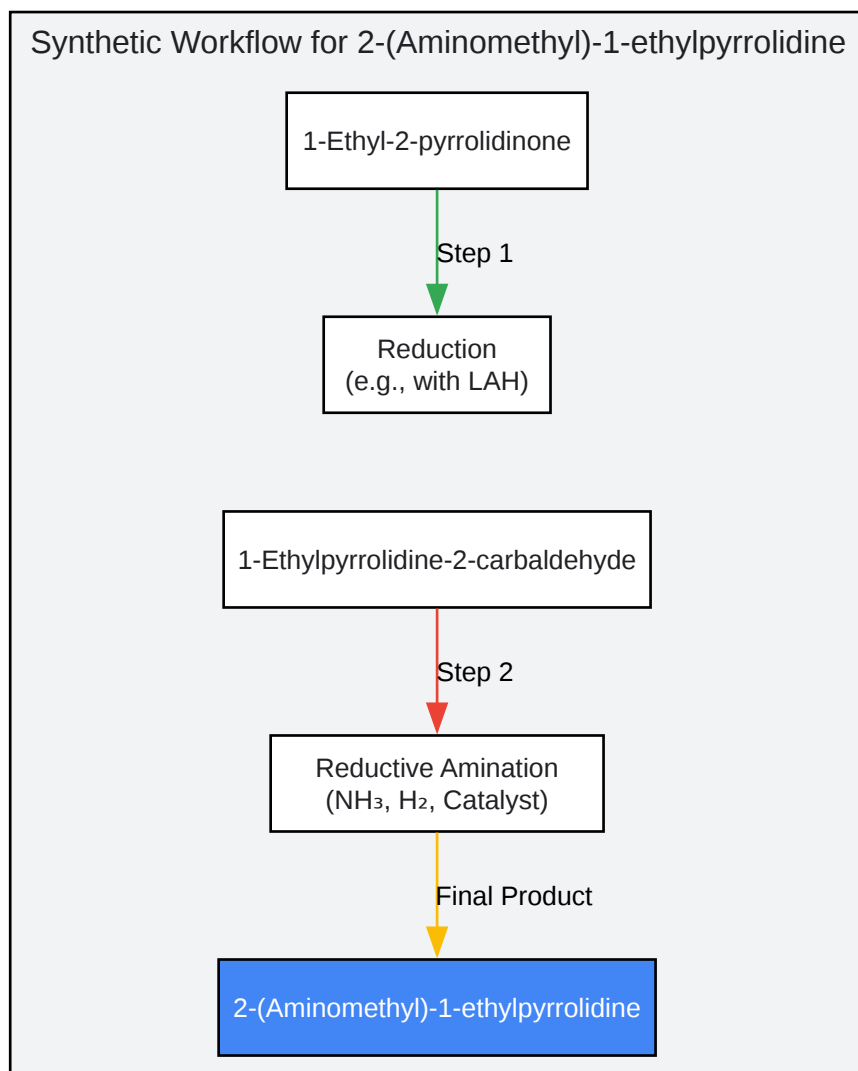
## Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **2-(Aminomethyl)-1-ethylpyrrolidine** was prepared in a volatile organic solvent such as methanol or dichloromethane.
- **Chromatographic Separation:** The sample was injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature was programmed to start at a low temperature (e.g.,  $50^\circ\text{C}$ ) and ramp up to a higher temperature (e.g.,  $250^\circ\text{C}$ ) to ensure separation of the analyte from any impurities. Helium was used as the carrier gas.
- **Mass Spectrometric Detection:** The eluent from the GC column was introduced into the ion source of a mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass analyzer scanned a mass range of  $m/z$  30-300 to detect the molecular ion and its fragments.

## Visualizations

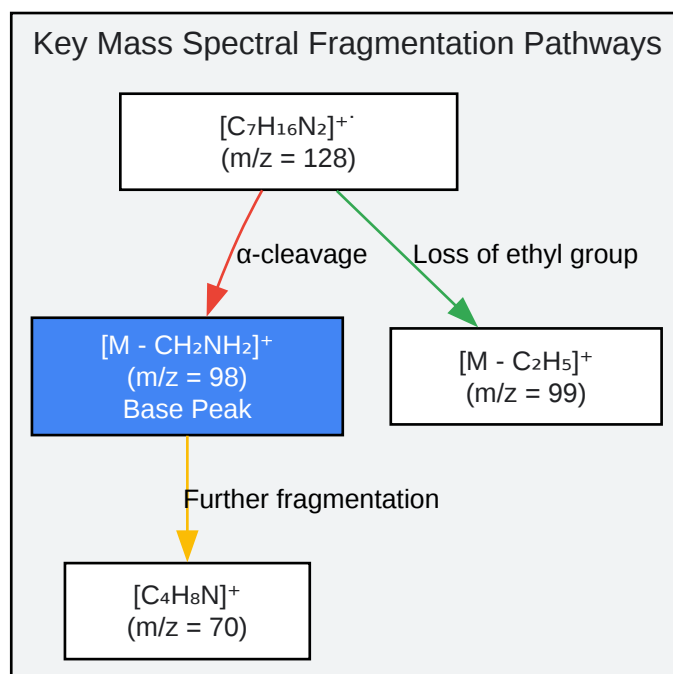
The following diagrams, generated using the DOT language, illustrate a common synthetic pathway for **2-(Aminomethyl)-1-ethylpyrrolidine** and its characteristic mass spectral

fragmentation.



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Caption: A representative synthetic route to **2-(Aminomethyl)-1-ethylpyrrolidine**.



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Caption: Primary fragmentation patterns of **2-(Aminomethyl)-1-ethylpyrrolidine** in EI-MS.

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## References

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